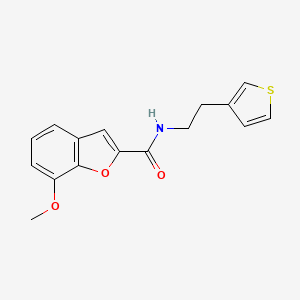

7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(2-thiophen-3-ylethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-19-13-4-2-3-12-9-14(20-15(12)13)16(18)17-7-5-11-6-8-21-10-11/h2-4,6,8-10H,5,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRXIVOZWNFBCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

The benzofuran scaffold is typically synthesized through acid- or base-catalyzed cyclization of o-hydroxyacetophenone derivatives. For 7-methoxy substitution, the starting material 2-hydroxy-4-methoxyacetophenone is reacted with chloroacetone in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

Reaction conditions :

- Solvent : DMF or ethanol.

- Catalyst : K₂CO₃ or NaOH.

- Temperature : 80–100°C, 6–8 hours.

- Yield : ~70–85% (based on analogous reactions).

The product, 7-methoxybenzofuran-2-yl methyl ketone , is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Oxidation to Carboxylic Acid

The methyl ketone is oxidized to the corresponding carboxylic acid using a Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions:

$$

\text{7-Methoxybenzofuran-2-yl methyl ketone} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{7-Methoxybenzofuran-2-carboxylic acid}

$$

Optimization notes :

- KMnO₄ in acetic acid at 60°C for 12 hours achieves full conversion.

- Yield: ~80–90% after recrystallization from ethanol.

Amide Bond Formation

Activation of Carboxylic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is preferred due to milder conditions:

$$

\text{7-Methoxybenzofuran-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{7-Methoxybenzofuran-2-carbonyl chloride}

$$

Conditions :

- Excess SOCl₂, toluene solvent, 70°C, 3 hours.

- Yield: ~95% (isolated via distillation).

Coupling with 2-(Thiophen-3-yl)ethylamine

The acid chloride is reacted with 2-(thiophen-3-yl)ethylamine in the presence of a base such as triethylamine (Et₃N) to scavenge HCl:

$$

\text{7-Methoxybenzofuran-2-carbonyl chloride} + \text{2-(Thiophen-3-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target compound}

$$

Optimized parameters :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

- Molar ratio : 1:1.2 (acid chloride:amine).

- Temperature : 0°C to room temperature, 2–4 hours.

- Yield : ~75–85% after purification.

Alternative Routes and Catalytic Systems

Direct Coupling Using Carbodiimide Reagents

Modern peptide coupling agents such as HATU or EDCl can bypass the need for acid chloride formation:

$$

\text{7-Methoxybenzofuran-2-carboxylic acid} + \text{2-(Thiophen-3-yl)ethylamine} \xrightarrow[\text{DMAP}]{\text{EDCl, HOBt}} \text{Target compound}

$$

Advantages :

- Avoids handling corrosive SOCl₂.

- Higher functional group tolerance.

Conditions :

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃):

- δ 7.65 (d, J = 8.4 Hz, 1H, benzofuran H-6).

- δ 6.95 (d, J = 2.4 Hz, 1H, thiophene H-4).

- δ 3.90 (s, 3H, OCH₃).

- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that 7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide exhibits significant biological activities:

Anticancer Activity

The compound has shown promising results against various cancer cell lines, including:

- HepG2 (liver cancer) : Induces apoptosis and cell cycle arrest.

- MCF-7 (breast cancer) : Demonstrates cytotoxic effects by promoting apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound exhibits notable antibacterial properties against pathogens such as:

- Escherichia coli

- Staphylococcus aureus

Studies have shown that the presence of the thiophene moiety enhances the antibacterial activity of the compound.

Case Studies and Research Findings

- Antioxidant Studies : Research has demonstrated that derivatives of this compound exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Mechanistic Studies : Investigations into the mechanisms of action have revealed that the compound promotes apoptosis in cancer cells by increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.

- Antibacterial Efficacy : The antibacterial activity was evaluated against multiple strains, showing higher efficacy against Gram-positive bacteria compared to Gram-negative strains.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-hydroxybenzofuran share the benzofuran core structure.

Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 3-thiophenemethanol share the thiophene ring structure.

Uniqueness

7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core with the thiophene ring and the methoxy and carboxamide functional groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Biological Activity

7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzofuran core, a methoxy group, and a thiophen-3-yl moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Anti-inflammatory Properties : The compound may inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes.

- Anticancer Activity : Preliminary studies suggest that this compound could reduce cell viability in various cancer cell lines.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the expression of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

- Blocking Enzyme Activity : It shows potential as an inhibitor of COX and LOX enzymes, which are crucial in the arachidonic acid pathway leading to inflammation.

Comparative Analysis with Related Compounds

A comparative analysis of structurally related compounds reveals insights into their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Methylthiazol-2-yl)-4H-pyrazole | Thiazole ring, pyrazole | Anticancer |

| Benzofuran Derivative A | Benzofuran core | Anti-inflammatory |

| Thiophene-Pyrazole Hybrid B | Thiophene ring, pyrazole | Antimicrobial |

The unique combination of the methoxy substitution on benzofuran along with thiophenic and pyrazolic functionalities may enhance the biological activities of this compound compared to its analogs.

Case Studies and Research Findings

- Anti-inflammatory Study : A study involving thiophene derivatives demonstrated that certain substitutions significantly reduced inflammation markers in vitro. For instance, compounds with methoxy groups showed enhanced inhibition of COX enzymes with IC50 values ranging from 6.0 µM to 29.2 µM .

- Anticancer Activity Assessment : In assays using A549 lung cancer cells, derivatives similar to this compound exhibited reduced cell viability by up to 66%, indicating promising anticancer properties .

Q & A

Basic Questions

Q. What are the typical synthetic routes for 7-methoxy-N-(2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide, and what key reactions are involved?

- Methodological Answer : The synthesis of benzofuran carboxamide derivatives typically involves multi-step processes. Key steps include:

- Benzofuran core construction : Formation of the benzofuran ring via cyclization reactions (e.g., [3,3]-sigmatropic rearrangement/aromatization strategies, as demonstrated in cascade reactions for structurally similar compounds) .

- Functionalization : Introduction of the methoxy group at the 7-position and coupling of the thiophen-3-yl-ethylamine moiety via amidation or transamidation reactions. Evidence from analogous compounds highlights the use of Pd-catalyzed C-H arylation for regioselective substitutions .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization (e.g., solvent diffusion) to achieve high purity (>95%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and structural integrity, particularly for distinguishing thiophene and benzofuran protons .

- X-ray Diffraction (XRD) : For resolving solid-state conformation and hydrogen-bonding interactions (e.g., centrosymmetric dimer formation via O–H⋯O bonds in carboxyl-containing analogs) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)) for C-H activation efficiency in aryl coupling steps .

- Solvent and Temperature Control : Reflux in THF or DMF at 50–80°C to enhance reaction kinetics, as shown in analogous benzofuran syntheses .

- Workup Strategies : Acid-base extraction (e.g., using HCl to precipitate intermediates) and solvent diffusion recrystallization to minimize byproducts .

- Yield Monitoring : Comparative studies report yields of 71–82% for structurally related compounds under optimized conditions .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer :

- Source Verification : Confirm compound purity (>95% via HPLC) and exclude degradation products .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and controls (e.g., DMSO vehicle) to reduce variability .

- Meta-Analysis : Compare IC values across studies (e.g., antiviral vs. antitumor assays) to identify structure-activity trends influenced by substituents .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy or halogens) and thiophene-ethyl chain length to assess pharmacological impacts .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., dihydroorotate dehydrogenase) .

- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., human DHODH) and cell viability screens to correlate structural changes with activity .

Q. How should experimental designs be structured to evaluate this compound’s bioactivity?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine EC/IC values .

- In Vivo Models : Employ randomized block designs (e.g., split-plot for pharmacokinetic studies) with controls for metabolic variability .

- Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in murine models, referencing protocols for benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.